![molecular formula C22H23N3O4S2 B2662446 4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-95-8](/img/structure/B2662446.png)
4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research involving compounds with similar structural motifs, such as N-substituted imidazolylbenzamides or benzene-sulfonamides, has focused on their synthesis and potential electrophysiological activity. These compounds have been evaluated for their potency in in vitro assays, comparing their efficacy to established class III agents in cardiac electrophysiological activity, suggesting their potential application in developing treatments for arrhythmias (Morgan et al., 1990).
Photophysical Properties and DFT Computations
Another area of research is the synthesis and study of novel fluorescent triazole derivatives, which involve molecules with sulfonamide and benzamide groups. These compounds exhibit significant absorption and emission properties, making them potential candidates for applications in fluorescence-based sensors and imaging technologies. Their photophysical properties have been thoroughly characterized, including quantum yields and dipole moments, and compared with theoretical data obtained through DFT and TD-DFT computations (Padalkar et al., 2015).
Antimicrobial and Antifungal Activity
Compounds related to the structure of interest have been explored for their antimicrobial and antifungal properties. For example, a range of sulfonyl-substituted nitrogen-containing heterocycles has shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests a potential application in developing new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-5-15-25-20-18(29-4)9-8-10-19(20)30-22(25)23-21(26)16-11-13-17(14-12-16)31(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKMWHZMWVDCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
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